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molecular formula C8H8N2O2S B3236419 1H-indole-3-sulfonamide CAS No. 1368925-24-9

1H-indole-3-sulfonamide

Cat. No. B3236419
M. Wt: 196.23 g/mol
InChI Key: AKSKDJAFNCAVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399462B2

Procedure details

N-Boc 1H-indole-3-sulfonamide (1.47 g, 4.96 mmol) was dissolved in CH3CN (75 mL), and NaI (3.72 g, 24.80 mmol) added. The mixture was cooled to 0° C. under N2, and tri-methylsilyl chloride (TMS-Cl, 2.69 g, 24.80 mmol) added dropwise, the mixture stirred for 15 min at 0° C., then stirred at RT overnight. The mixture was poured into water, the resulting off-white precipitate filtered, washed with water and hexane, and air dried to provide 1H-indole-3-sulfonic acid amide (947 mg, 97% yield), which was used without further purification.
Name
N-Boc 1H-indole-3-sulfonamide
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:8][S:9]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1)(=[O:11])=[O:10])(OC(C)(C)C)=O.[Na+].[I-].C[Si](Cl)(C)C.O>CC#N>[NH:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12]([S:9]([NH2:8])(=[O:11])=[O:10])=[CH:13]1 |f:1.2|

Inputs

Step One
Name
N-Boc 1H-indole-3-sulfonamide
Quantity
1.47 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NS(=O)(=O)C1=CNC2=CC=CC=C12
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Quantity
2.69 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting off-white precipitate filtered
WASH
Type
WASH
Details
washed with water and hexane, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 947 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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